(2S)-2-amino-5-(3-methylphenyl)pentanoic acid

Description

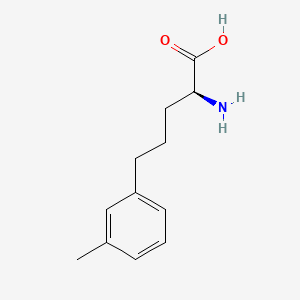

(2S)-2-Amino-5-(3-methylphenyl)pentanoic acid is a non-proteinogenic α-amino acid characterized by a pentanoic acid backbone with a chiral center at the C2 position (S-configuration) and a 3-methylphenyl substituent at the C5 position. The 3-methylphenyl group confers unique steric and electronic properties, distinguishing it from natural aromatic amino acids like phenylalanine .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-9-4-2-5-10(8-9)6-3-7-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3,(H,14,15)/t11-/m0/s1 |

InChI Key |

GWKPQPNDWDPPQD-NSHDSACASA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)CCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=CC=C1)CCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(3-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuroprotective Effects

Research has indicated that (2S)-2-amino-5-(3-methylphenyl)pentanoic acid may exhibit neuroprotective properties. It acts as a modulator of neurotransmitter systems, particularly in the context of neurodegenerative diseases. Studies have shown that compounds with similar structures can influence the dopaminergic system, which is crucial for conditions like Parkinson's disease and schizophrenia .

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent. Its derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For instance, various analogs have demonstrated significant growth inhibition against multiple cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .

Case Study 1: Inhibition of Nicotinamide N-Methyltransferase

A study focused on the inhibition of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to cancer progression and metabolic disorders, utilized this compound derivatives. The findings revealed that specific analogs exhibited high selectivity and potency against NNMT, with Ki values in the low nanomolar range. This suggests potential therapeutic applications in treating cancers where NNMT is overexpressed .

Case Study 2: Structure-Activity Relationship Studies

A series of structure-activity relationship studies have been conducted to determine how modifications to the this compound structure affect its biological activity. These studies revealed that alterations in the aromatic ring or side chain could significantly enhance anticancer efficacy while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(3-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Key Observations :

Enzyme Inhibition Profiles

- Arginase Inhibitors: A1P and A4P (2-aminoimidazole derivatives) inhibit human arginase I (Ki = 0.8–1.5 µM) via coordination to the binuclear manganese cluster. The 3-methylphenyl group in the target compound may mimic imidazole’s metal-coordinating properties but with altered steric constraints .

- NOS Inactivation: (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid inactivates nNOS through oxidative demethylation, a mechanism dependent on the methylthio group’s reactivity. The 3-methylphenyl analog may lack this redox-sensitive moiety, limiting similar inactivation pathways .

Metabolic Roles

- L-Citrulline, a structural analog with a carbamoylamino group, is central to the urea cycle and nitric oxide synthesis. Replacement with 3-methylphenyl likely disrupts these roles, highlighting functional divergence .

Physicochemical Properties

Table 3: Predicted Properties Based on Substituents

| Property | (2S)-2-Amino-5-(3-methylphenyl)pentanoic acid | (2S)-2-Amino-5,5,5-trifluoropentanoic acid | L-Citrulline |

|---|---|---|---|

| LogP (lipophilicity) | ~2.1 (high) | ~1.3 (moderate) | ~-3.0 (low) |

| Aqueous Solubility | Low | Moderate | High |

| pKa (α-COOH) | ~2.4 | ~2.1 | ~2.2 |

Insights :

- The 3-methylphenyl group enhances lipophilicity, favoring membrane permeability but reducing solubility compared to polar analogs like L-citrulline .

Biological Activity

(2S)-2-amino-5-(3-methylphenyl)pentanoic acid, also known as a derivative of phenylalanine, has garnered attention in various fields of biological and pharmaceutical research due to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a branched-chain amino acid with a phenyl group that contributes to its biological activity. The presence of the methyl group on the phenyl ring enhances lipophilicity, potentially affecting its interaction with biological membranes.

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neuroprotective Effects : Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of glutamate receptors, particularly NMDA receptors, which are implicated in excitotoxicity .

- Antioxidant Activity : The compound has shown significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This effect is beneficial in reducing oxidative damage in various cellular models .

- Anti-inflammatory Properties : In vitro studies reveal that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to its interaction with specific receptors and pathways:

- Glutamate Receptor Modulation : The compound acts as an allosteric modulator of glutamate receptors, particularly influencing NMDA receptor activity. This modulation is critical for maintaining synaptic plasticity and cognitive functions .

- Inhibition of Nitric Oxide Synthase (iNOS) : It has been reported to inhibit iNOS activity, leading to reduced nitric oxide production, which is beneficial in conditions characterized by excessive inflammation .

Case Studies

Several case studies have highlighted the relevance of this compound in therapeutic contexts:

- Neuroprotection in Animal Models : In rodent models of ischemia, administration of the compound resulted in reduced neuronal death and improved functional recovery post-injury. These findings suggest its potential as a neuroprotective agent .

- Cancer Research : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is needed to elucidate its efficacy and safety in clinical settings .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.